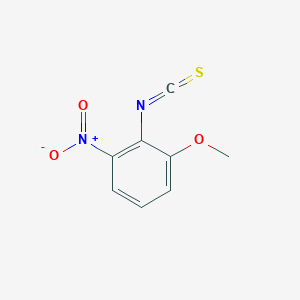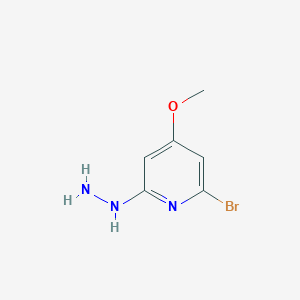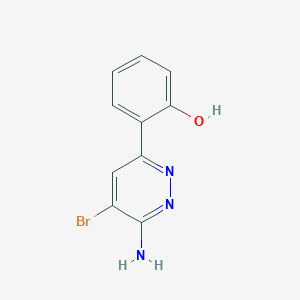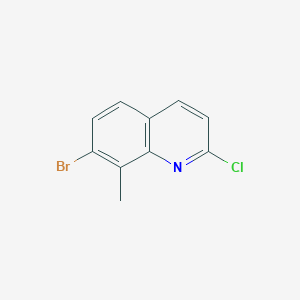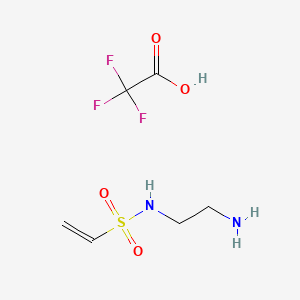
N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate is a chemical compound with the molecular formula C_4H_10N_2O_2S·C_2HF_3O_2. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is often used in research due to its reactivity and ability to form stable complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate typically involves the reaction of ethenesulfonamide with 2-aminoethylamine in the presence of trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Ethenesulfonamide + 2-Aminoethylamine → N-(2-Aminoethyl)ethenesulfonamide
- N-(2-Aminoethyl)ethenesulfonamide + Trifluoroacetic Acid → this compound
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and efficient purification techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form sulfonic acid derivatives.
- Reduction : Reduction reactions can convert the sulfonamide group to amine derivatives.
- Substitution : The amino and sulfonamide groups can participate in substitution reactions with various electrophiles.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
- Substitution : Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate has a wide range of applications in scientific research:
- Chemistry : Used as a reagent in organic synthesis and as a building block for complex molecules.
- Biology : Employed in the study of enzyme mechanisms and protein interactions.
- Medicine : Investigated for its potential use in drug development and as a therapeutic agent.
- Industry : Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions and participate in catalytic processes. It also acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N-(2-Aminoethyl)maleimide trifluoroacetate
- N-(2-Aminoethyl)ethanesulfonamide
- N-(2-Aminoethyl)ethenesulfonamide
Uniqueness: N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate is unique due to its trifluoroacetate group, which enhances its stability and reactivity. This makes it particularly useful in applications requiring robust chemical properties and high reactivity.
Propriétés
Formule moléculaire |
C6H11F3N2O4S |
|---|---|
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
N-(2-aminoethyl)ethenesulfonamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H10N2O2S.C2HF3O2/c1-2-9(7,8)6-4-3-5;3-2(4,5)1(6)7/h2,6H,1,3-5H2;(H,6,7) |
Clé InChI |
CSHKBTNJAHCSQA-UHFFFAOYSA-N |
SMILES canonique |
C=CS(=O)(=O)NCCN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13684476.png)
![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide](/img/structure/B13684481.png)
![[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13684483.png)
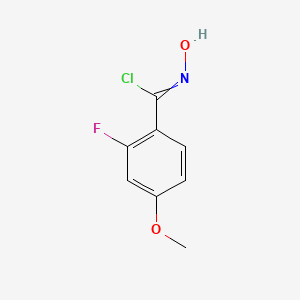
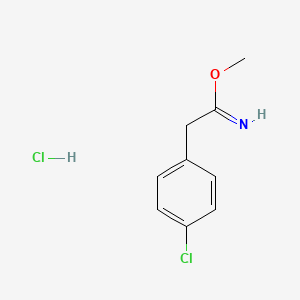
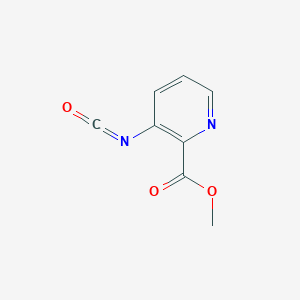
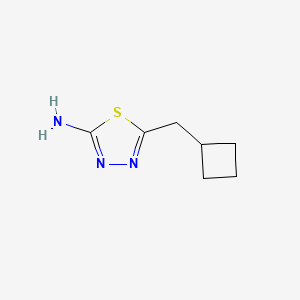
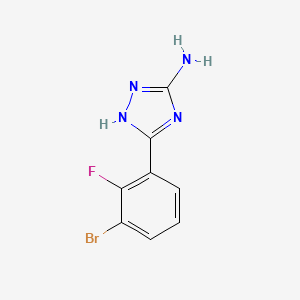
![Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B13684548.png)
